molecular formula C19H25N3O3 B4256062 7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B4256062
M. Wt: 343.4 g/mol
InChI Key: PTYUOZPKDUUYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the cyclobutylmethyl and isonicotinoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: A structurally related compound with similar spirocyclic features.

    1,4-Cyclohexanedione monoethylene acetal: Another compound with a spirocyclic core, used in various synthetic applications.

Uniqueness

7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one stands out due to its specific functional groups and the unique combination of cyclobutylmethyl and isonicotinoyl moieties. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-(cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-17(16-5-10-22(25)11-6-16)21-12-8-19(14-21)7-2-9-20(18(19)24)13-15-3-1-4-15/h5-6,10-11,15H,1-4,7-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYUOZPKDUUYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=CC=[N+](C=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(Cyclobutylmethyl)-2-(1-oxidopyridin-1-ium-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

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